molecular formula C21H22FN3O2 B2637744 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170086-57-3

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2637744
CAS No.: 1170086-57-3
M. Wt: 367.424
InChI Key: GCQCKUOGTXKPJJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with phenethylamine and propyl bromide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide can be compared to other pyrazole derivatives, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-phenylethyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-14-27-19-15-25(18-10-8-17(22)9-11-18)24-20(19)21(26)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCKUOGTXKPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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